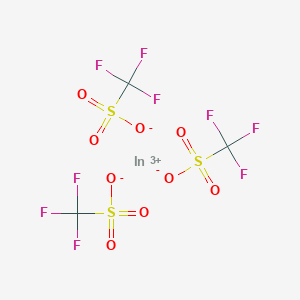

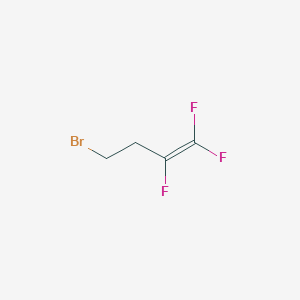

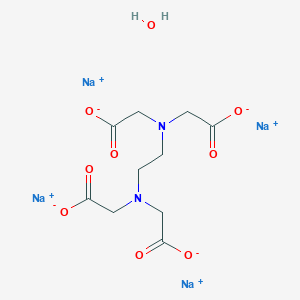

![molecular formula C16H19O9P B151975 naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate CAS No. 137888-44-9](/img/structure/B151975.png)

naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate, also known as NPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. NPPC is a phosphorylated derivative of cyclodextrin, a cyclic oligosaccharide that is widely used in drug delivery systems.

Scientific Research Applications

Naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate has shown promising results in various scientific research applications. It has been used as a chiral selector in capillary electrophoresis, a technique used for separating and analyzing different compounds in a mixture. naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate has also been used as a host molecule in supramolecular chemistry for the synthesis of novel materials with unique properties. In addition, naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate has been investigated for its potential use in drug delivery systems, as it can form inclusion complexes with various drugs, thereby improving their solubility and bioavailability.

Mechanism Of Action

Naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate acts as a molecular chaperone by binding to proteins and stabilizing their structure. It has been shown to increase the thermal stability of various proteins, including lysozyme, hemoglobin, and bovine serum albumin. naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate also exhibits antioxidant properties, as it can scavenge free radicals and protect cells from oxidative stress.

Biochemical And Physiological Effects

Naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate has been shown to have various biochemical and physiological effects. It can modulate the activity of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. In addition, naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.

Advantages And Limitations For Lab Experiments

One of the main advantages of using naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate in lab experiments is its high water solubility, which allows for easy handling and preparation of solutions. naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate is also stable under a wide range of pH and temperature conditions, making it suitable for various experimental setups. However, naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate can exhibit non-specific binding to proteins, which can interfere with the interpretation of experimental results. In addition, the high cost of naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate. One area of interest is the development of naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate-based drug delivery systems for the treatment of various diseases. Another area of research is the investigation of naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate's potential use as a diagnostic tool for detecting protein misfolding diseases. In addition, further studies are needed to elucidate the mechanism of action of naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate and its potential interactions with other biomolecules.

Synthesis Methods

The synthesis of naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate involves the reaction of cyclodextrin with phosphoric acid in the presence of naphthalene-2-carboxylic acid. The reaction is carried out under controlled conditions of temperature and pH to ensure the formation of naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate with high purity and yield. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.

properties

CAS RN |

137888-44-9 |

|---|---|

Product Name |

naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |

Molecular Formula |

C16H19O9P |

Molecular Weight |

386.29 g/mol |

IUPAC Name |

naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C16H19O9P/c17-11-12(18)14(20)16(15(21)13(11)19)25-26(22,23)24-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-21H,(H,22,23)/t11?,12-,13+,14-,15-,16?/m0/s1 |

InChI Key |

JNHJKSFGKYXCCV-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)OC3[C@H]([C@H](C([C@H]([C@@H]3O)O)O)O)O |

SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)OC3C(C(C(C(C3O)O)O)O)O |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)OC3C(C(C(C(C3O)O)O)O)O |

synonyms |

2-naphthyl-myo-inositol 1-phosphate 2-NMIP |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

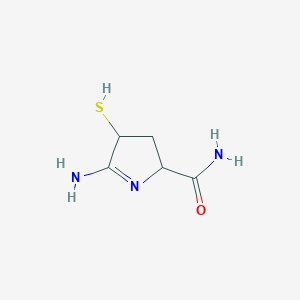

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)

![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)